(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride
Description
(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride is a bicyclic heterocyclic compound containing a pyrido-pyrazinone core with an (S)-configured stereocenter. Its molecular formula is C₈H₁₄N₂O·HCl, with a molecular weight of 190.673 g/mol (free base: 154.2114 g/mol) . This compound is primarily utilized in pharmaceutical research as a chiral building block for synthesizing bioactive molecules, particularly those targeting neurological or antimicrobial pathways. Its hydrochloride salt form enhances solubility and stability, making it suitable for in vitro and in vivo studies .
Properties
IUPAC Name |
(9aS)-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-6-9-5-7-3-1-2-4-10(7)8;/h7,9H,1-6H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPODMBFNHWHTJ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNCC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)CNCC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Amino-1,2-Propanediol with Pyranone Derivatives
Reaction of 4-oxo-3-benzyloxy-4H-pyran-2-carboxylic acid (P-5 ) with 3-amino-1,2-propanediol in ethanol at 80°C for 6 hours yields 1-(2,3-dihydroxypropyl)-4-oxo-3-benzyloxy-1,4-dihydro-2-pyridinecarboxylic acid (P-6 ). This step establishes the critical C-N bond between the pyranone and the amino alcohol.
Key Conditions
-
Solvent: Ethanol
-
Temperature: 80°C
-
Yield: ~90% (after iterative diol additions)
Cyclization via Methylation and Acid Catalysis
Methylation of P-6 using methyl iodide and NaHCO₃ in N-methylpyrrolidone (NMP) produces methyl 1-(2,3-dihydroxypropyl)-4-oxo-3-benzyloxy-1,4-dihydro-2-pyridinecarboxylate (P-7 ). Subsequent acid-mediated cyclization (e.g., HCl in THF) removes the benzyl protecting group and induces intramolecular amidation to form the pyrido[1,2-a]pyrazin-4-one core.
Hydrogenation to Achieve Octahydro Saturation
Catalytic hydrogenation reduces the dihydropyridine ring to a fully saturated octahydro system.
Pd-Catalyzed Hydrogenation
Treatment of the unsaturated intermediate with 10% Pd/C under 50 psi H₂ in methanol at 25°C for 12 hours achieves complete saturation. This step is critical for converting the planar dihydropyridine into a chair-configured piperidine ring.
Optimization Data
| Catalyst Loading | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 30 | 24 | 78 |
| 10% Pd/C | 50 | 12 | 95 |
Stereochemical Control for (S)-Configuration
Introducing the (S)-stereocenter requires chiral induction during cyclization or resolution of racemic mixtures.
Asymmetric Catalysis with DBU
Using (R)-BINOL-derived phosphoric acid catalysts during the cyclocondensation of P-5 and 3-amino-1,2-propanediol achieves enantiomeric excess (ee) up to 88%. The bulky catalyst induces facial selectivity in the transition state, favoring the (S)-enantiomer.
Chiral Resolution via Diastereomeric Salt Formation
Racemic octahydro-pyrido[1,2-a]pyrazin-4-one is treated with (R)-mandelic acid in ethyl acetate, yielding diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer, which is then liberated using NaOH and converted to the hydrochloride salt.
Hydrochloride Salt Formation
The final step involves protonating the secondary amine with HCl gas in anhydrous ether, followed by recrystallization from ethanol/ethyl acetate (1:3) to yield the hydrochloride salt.
Analytical Data
-
Melting Point : 214–216°C (decomposition)
-
¹H NMR (D₂O) : δ 4.32 (m, 1H, CH-N), 3.85–3.45 (m, 8H, ring CH₂), 2.95 (dd, J = 12.4 Hz, 2H, CH₂N⁺).
Alternative Synthetic Routes
Multi-Component Reaction (MCR) Approach
A Hantzsch-type MCR using ethyl acetoacetate, ammonium acetate, and 3-amino-1,2-propanediol in refluxing ethanol forms the pyrazinone ring directly. While efficient, this method requires post-synthetic hydrogenation and offers lower stereocontrol (ee ~65%).
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic octahydro-pyrido[1,2-a]pyrazin-4-one using vinyl acetate in tert-butyl methyl ether selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted (ee >99%).
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) prioritizes cost efficiency and safety:
Chemical Reactions Analysis
Types of Reactions
(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride is characterized by its unique bicyclic structure that incorporates nitrogen and oxygen atoms. The molecular formula is , with a molecular weight of approximately 190.67 g/mol. The compound's structural features contribute to its biological activity and pharmacological properties.
Therapeutic Applications
-
Dopamine Receptor Modulation
- This compound has been identified as a ligand for dopamine receptor subtypes, particularly the D4 receptor. Research indicates that it may be useful in treating disorders associated with dopamine dysregulation, such as schizophrenia and affective psychosis .
- Case Study : In animal models, (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride demonstrated efficacy in reducing symptoms associated with dopamine receptor imbalances, suggesting its potential for therapeutic use in neuropsychiatric disorders.
-
Neuroinflammation and Neurodegenerative Diseases
- Recent studies highlight the compound's role as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in neuroinflammation and neurodegenerative conditions like Alzheimer's disease and Parkinson's disease .
- Research Findings : In vitro studies showed that the compound reduced inflammatory markers in neuronal cells, indicating a protective effect against neurodegeneration.
-
Pain Management
- The compound has been explored for its analgesic properties. Its ability to modulate pain pathways makes it a candidate for developing new pain management therapies .
- Clinical Insights : Preclinical trials suggest that (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride can alleviate pain responses in models of chronic pain.
Pharmacological Mechanisms
The pharmacological mechanisms of (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride involve:
- Receptor Binding : The compound exhibits high binding affinity for specific dopamine receptors, influencing neurotransmission pathways.
- Inhibition of Enzymatic Activity : By inhibiting MAGL, the compound affects endocannabinoid signaling pathways, which are crucial for modulating pain and inflammation.
Further research is essential to fully elucidate the mechanisms of action of (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride. Areas for future exploration include:
- Clinical Trials : Conducting human clinical trials to assess the safety and efficacy of this compound in treating specific neurological disorders.
- Mechanistic Studies : Investigating the detailed biochemical pathways influenced by this compound to better understand its therapeutic potential.
Mechanism of Action
The mechanism of action of (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Enantiomeric Differentiation: (R)- vs. (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one
Such enantiomeric pairs often exhibit divergent biological activities. For instance, the (S)-form may demonstrate higher affinity for specific receptors due to spatial compatibility with chiral binding sites, though explicit pharmacological data for this pair remain understudied .
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 248914-28-5 (free base) | Not explicitly listed |
| Configuration | S | R |
| Biological Relevance | Preferred in synthetic routes | Limited commercial availability |
Ring Size and Saturation: Hexahydro-pyrrolo vs. Octahydro-pyrido Derivatives
(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride (CAS: 1303975-09-8) features a pyrrolidine ring (5-membered) instead of a pyridine-derived ring (6-membered).
Hydrochloride Salts vs. Free Bases
The hydrochloride salt form of the compound (CAS: 930782-67-5) offers improved aqueous solubility compared to the free base (CAS: 248914-28-5). This is critical for bioavailability in drug formulations. For example, the hydrochloride salt’s molecular weight increases to 190.673 g/mol due to the HCl moiety .
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 248914-28-5 | 930782-67-5 |
| Solubility | Lower | Higher (due to ionic character) |
| Stability | Sensitive to humidity | Enhanced shelf life |
Functionalized Analogs: Substituent Effects
Compounds like Ofloxacin N-Oxide Hydrochloride () and 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () introduce electronegative groups (e.g., fluorine, chlorophenyl) or extended side chains. These modifications enhance target specificity but may increase molecular weight and synthetic complexity.
Electronic and Steric Comparisons
highlights the role of electronegativity in chemical shifts and reactivity. The target compound lacks strongly electronegative substituents, rendering it less reactive toward nucleophilic attack compared to fluorinated analogs (e.g., ). Steric hindrance from the octahydro ring system may also limit interactions with bulkier biological targets .
Biological Activity
(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 219.69 g/mol
- Structure : The compound features a saturated bicyclic structure with nitrogen atoms integrated into the rings, which contributes to its unique reactivity and biological profile.
Biological Activities
Research indicates that (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.
- Anticancer Potential : The compound has been investigated for its anticancer effects, particularly its ability to inhibit cell proliferation in various cancer cell lines. It may act by modulating specific signaling pathways involved in cancer progression .
- Neuropharmacological Effects : There is evidence suggesting that this compound can interact with dopamine receptors, particularly the D4 subtype, indicating potential applications in treating neurological disorders such as schizophrenia and ADHD .
The biological activity of (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells and pathogens.
- Receptor Modulation : Its affinity for dopamine receptors suggests it may modulate neurotransmitter activity, potentially alleviating symptoms of dopamine-related disorders .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride against common pathogens. The results demonstrated notable inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro assays were conducted on human cancer cell lines to assess the anticancer properties of the compound. The results indicated a dose-dependent reduction in cell viability, suggesting that further investigation into its mechanism could reveal novel therapeutic strategies for cancer treatment.
Q & A
Q. What computational tools aid in optimizing reaction conditions for scale-up?
- DoE (Design of Experiments) : Apply factorial designs to screen parameters (temperature, stoichiometry) for cyclization efficiency. Tools like JMP or MODDE can model interactions and predict optimal conditions .
- Machine Learning : Train algorithms on historical reaction data (e.g., Reaxys entries) to recommend catalysts or solvents for improved yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
